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Compound of Interest

Compound Name: Modafiendz

Cat. No.: B593385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafiendz, known chemically as N-methyl-4,4-difluoromodafinil, is a research chemical and a

derivative of the wakefulness-promoting agent modafinil.[1][2][3] Structurally, it is the N-

methylated and bis-fluoro-substituted analogue of modafinil.[1][2] Due to its structural similarity

to modafinil and its fluorinated analogues like Flmodafinil (CRL-40,940), Modafiendz is

investigated for its potential as a nootropic and a dopamine reuptake inhibitor.[1][2] These

application notes provide an overview of its potential applications in medicinal chemistry, with a

focus on its presumed mechanism of action as a dopamine reuptake inhibitor. Given the limited

publicly available data on Modafiendz, information from its close analogue, Flmodafinil, is used

as a primary reference point.

Mechanism of Action

Modafinil and its analogues are known to act as selective dopamine reuptake inhibitors.[1][2]

They bind to the dopamine transporter (DAT) in the brain, which is responsible for clearing

dopamine from the synaptic cleft.[4] By inhibiting DAT, these compounds increase the

extracellular concentration of dopamine, leading to enhanced dopaminergic signaling.[4] This

mechanism is believed to be the primary contributor to their wakefulness-promoting and

cognitive-enhancing effects.[1][2]
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Lead Compound for Novel Dopamine Reuptake Inhibitors: Modafiendz can serve as a lead

compound for the design and synthesis of novel dopamine reuptake inhibitors with

potentially improved potency, selectivity, and pharmacokinetic profiles.

Tool for Studying Dopaminergic Neurotransmission: As a presumed selective DAT inhibitor,

Modafiendz can be used as a research tool to investigate the role of the dopaminergic

system in various physiological and pathological processes.

Development of Treatments for CNS Disorders: Research into Modafiendz and its

analogues may contribute to the development of therapeutic agents for conditions

associated with dopamine dysregulation, such as attention deficit hyperactivity disorder

(ADHD), narcolepsy, and certain forms of depression.[5]

Quantitative Data
Due to the scarcity of published data for Modafiendz, the following table summarizes the

available quantitative data for its close analogue, Flmodafinil (CRL-40,940), and the parent

compound, modafinil. This data is provided as a reference for researchers to estimate the

potential activity of Modafiendz.
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Compound Target Assay Type Value Reference

Flmodafinil

(CRL-40,940)

Dopamine

Transporter

(DAT)

Binding Affinity

(Ki)
4,090 nM [5]

(S)-(+)-

Flmodafinil

Dopamine

Transporter

(DAT)

Binding Affinity

(Ki)
2,970 nM [5]

(R)-(-)-

Flmodafinil

Dopamine

Transporter

(DAT)

Binding Affinity

(Ki)
4,830 nM [5]

Modafinil

Dopamine

Transporter

(DAT)

IC50 3 µM [6]

Modafinil

Dopamine

Transporter

(DAT)

Binding Affinity

(Ki)
2 µM [6]

Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of Modafiendz
and its analogues.

1. Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of a test compound for the dopamine transporter.

Materials:

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

Radioligand: [³H]-WIN 35,428.

Non-specific binding control: 10 µM GBR 12909.
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Test compound (Modafiendz).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

96-well plates.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compound (Modafiendz) in the assay buffer.

In a 96-well plate, add the following to each well in triplicate:

50 µL of assay buffer (for total binding) or 50 µL of GBR 12909 (for non-specific

binding).

50 µL of the test compound dilution.

50 µL of [³H]-WIN 35,428 (at a final concentration of approximately 1-2 nM).

100 µL of the hDAT-expressing cell membrane suspension (20-50 µg of protein).

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

2. Dopamine Reuptake Inhibition Assay

This protocol measures the functional potency (IC50) of a test compound in inhibiting the

uptake of dopamine into cells expressing the dopamine transporter.

Materials:

CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).

[³H]-Dopamine.

Non-specific uptake control: 10 µM Nomifensine.

Test compound (Modafiendz).

Uptake buffer (e.g., Krebs-Henseleit buffer).

96-well cell culture plates.

Lysis buffer (e.g., 1% SDS).

Scintillation fluid and counter.

Procedure:

Plate the hDAT-expressing cells in 96-well plates and allow them to adhere and grow to a

confluent monolayer.

On the day of the assay, wash the cells once with pre-warmed uptake buffer.
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Add 100 µL of uptake buffer containing varying concentrations of the test compound

(Modafiendz) to the wells. For control wells (100% uptake), add buffer without the test

compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like

nomifensine.

Pre-incubate the plate at 37°C for 10-20 minutes.[8]

Initiate the uptake by adding 50 µL of uptake buffer containing [³H]-Dopamine (at a final

concentration close to its Km value for DAT).

Incubate the plate for a short, defined period (e.g., 5-10 minutes) at 37°C.[8]

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

Lyse the cells by adding lysis buffer to each well.

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the

radioactivity.

Data Analysis:

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the specific uptake in the absence of the inhibitor.

Plot the percentage of inhibition against the logarithm of the test compound concentration.

Determine the IC50 value using non-linear regression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b593385?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_In_Vitro_Characterization_of_Dopamine_Transporter_DAT_Modulators.pdf
https://en.wikipedia.org/wiki/Modafiendz
https://pubchem.ncbi.nlm.nih.gov/compound/Modafiendz
https://www.nbinno.com/article/pharmaceutical-intermediates/pharmacological-profile-flmodafinil-crl-40940-dopamine-reuptake-inhibition
https://en.wikipedia.org/wiki/Flmodafinil
https://www.caymanchem.com/product/18332/n-methyl-4-4-difluoro-modafinil
https://pmc.ncbi.nlm.nih.gov/articles/PMC8294075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8294075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8294075/
https://apac.eurofinsdiscovery.com/catalog/dat-human-dopamine-transporter-functional-antagonist-uptake-leadhunter-assay-tw/316010-1
https://www.benchchem.com/product/b593385#modafiendz-application-in-medicinal-chemistry
https://www.benchchem.com/product/b593385#modafiendz-application-in-medicinal-chemistry
https://www.benchchem.com/product/b593385#modafiendz-application-in-medicinal-chemistry
https://www.benchchem.com/product/b593385#modafiendz-application-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593385?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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